molecular formula C12H18N2O3 B13796543 Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- CAS No. 71230-65-4

Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-

Cat. No.: B13796543
CAS No.: 71230-65-4
M. Wt: 238.28 g/mol
InChI Key: ZYKLZWBYDIJLOK-UHFFFAOYSA-N
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Description

Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- is a substituted amide compound characterized by a propanamide backbone (three-carbon chain) attached to a phenyl ring substituted with a 3-amino group and a 4-(2-methoxyethoxy) group. Its molecular formula is C₁₂H₁₈N₂O₃ (assuming a propanamide structure; see Notes below).

Properties

CAS No.

71230-65-4

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

N-[3-amino-4-(2-methoxyethoxy)phenyl]propanamide

InChI

InChI=1S/C12H18N2O3/c1-3-12(15)14-9-4-5-11(10(13)8-9)17-7-6-16-2/h4-5,8H,3,6-7,13H2,1-2H3,(H,14,15)

InChI Key

ZYKLZWBYDIJLOK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OCCOC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- typically involves the reaction of 3-amino-4-(2-methoxyethoxy)aniline with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethoxy group can enhance solubility and bioavailability. The amide group can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Propanamide backbone : Distinguishes it from shorter-chain acetamides (e.g., acetamide derivatives in and ).
  • 3-Amino-4-(2-methoxyethoxy)phenyl group: Unique substitution pattern compared to simpler methoxy or hydroxy groups in analogues.

Comparison with Structurally Similar Compounds

Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-

Molecular Formula : C₁₁H₁₆N₂O₃ .

  • Key Difference : Shorter acetamide chain (C₂ vs. C₃ in propanamide).
  • Analytical Data :
    • LogP = 0.255, indicating moderate hydrophilicity.
    • Separated via reverse-phase HPLC (Newcrom R1 column) .
  • Implications : The propanamide analogue would likely exhibit higher lipophilicity (estimated LogP ~0.8–1.2) due to the additional methylene group, affecting pharmacokinetic properties.

Propanamide, 2-amino-3-phenyl

Source : Identified in bioherbicidal studies ().

  • Structure : Lacks the 2-methoxyethoxy group but includes a phenyl substituent.
  • Bioactivity: Reported in novel alkaloid derivatives with herbicidal activity .
  • Comparison : The absence of the 2-methoxyethoxy group reduces solubility but may enhance aromatic interactions in target binding.

N-[(2S)-3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-({(2Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]-2-buten-2-yl}amino)propyl]propanamide

Source : Complex propanamide derivative ().

  • Structural Complexity : Incorporates oxazolyl and trifluoromethylphenyl groups.

Propenamide Derivatives (e.g., )

Example : (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide.

  • Key Difference : Acrylamide backbone (α,β-unsaturated carbonyl) vs. saturated propanamide.
  • Bioactivity : Propenamides often exhibit Michael acceptor reactivity, enabling covalent binding to biological targets .

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Compound Name Backbone Substituents LogP (Predicted/Reported) Bioactivity Context
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Propanamide 3-amino, 4-(2-methoxyethoxy)phenyl ~0.8–1.2 Research (hypothetical)
Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Acetamide Same as above 0.255 Analytical applications
Propanamide, 2-amino-3-phenyl Propanamide 2-amino, 3-phenyl ~1.5–2.0 Bioherbicidal
N-[(2S)-...]propanamide () Propanamide Oxazolyl, trifluoromethylphenyl ~3.5–4.0 Drug discovery
(E)-3-(4-hydroxy-3-methoxyphenyl)... Propenamide Hydroxy/methoxy groups ~1.0–1.5 Antioxidant/biological

Notes and Discrepancies

  • Nomenclature Clarification: refers to an acetamide (C₂), whereas the target compound is a propanamide (C₃).
  • Limited Direct Evidence: No explicit studies on the target propanamide were found; comparisons rely on inferred SAR principles.

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